molecular formula C15H23N3O2 B2511256 N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235235-33-2

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2511256
CAS No.: 1235235-33-2
M. Wt: 277.368
InChI Key: XNIMKUFBDATBGD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and a propanamide group attached to a cyclohexyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide group can be introduced by reacting the pyridazinone intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.

    N-alkylation: The final step involves the N-alkylation of the pyridazinone ring with cyclohexylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the mechanisms of action of pyridazinone derivatives and their potential therapeutic uses.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)propanamide: Lacks the methyl group on the pyridazinone ring.

    N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butanamide: Has a butanamide group instead of a propanamide group.

    N-cyclohexyl-N-methyl-2-(3-methyl-5-oxopyridazin-1(6H)-yl)propanamide: Has a different position of the carbonyl group on the pyridazinone ring.

Uniqueness

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the cyclohexyl and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-9-10-14(19)18(16-11)12(2)15(20)17(3)13-7-5-4-6-8-13/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIMKUFBDATBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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